![molecular formula C5H13N2O4P B13834762 [(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Alanyl-®-1-aminoethylphosphonic acid is a chiral phosphonic acid derivative. This compound is characterized by its unique stereochemistry, with the (S)-configuration at the alanyl moiety and the ®-configuration at the aminoethylphosphonic acid moiety. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Alanyl-®-1-aminoethylphosphonic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials, such as (S)-alanine and ®-1-aminoethylphosphonic acid.
Coupling Reaction: The key step involves the coupling of (S)-alanine with ®-1-aminoethylphosphonic acid using coupling reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine) to form the desired peptide bond.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure (S)-Alanyl-®-1-aminoethylphosphonic acid.
Industrial Production Methods: Industrial production of (S)-Alanyl-®-1-aminoethylphosphonic acid may involve:
Enzymatic Synthesis: Utilizing enzymes such as aminoacyl-tRNA synthetases to catalyze the formation of the peptide bond between (S)-alanine and ®-1-aminoethylphosphonic acid.
Fermentation: Employing genetically engineered microorganisms to produce the compound through fermentation processes.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Alanyl-®-1-aminoethylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid moiety can be oxidized to form phosphonic acid derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation Products: Phosphonic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Substituted phosphonic acid derivatives.
Applications De Recherche Scientifique
(S)-Alanyl-®-1-aminoethylphosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for studying enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-Alanyl-®-1-aminoethylphosphonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in amino acid metabolism or phosphonate metabolism.
Pathways: It may interfere with metabolic pathways by inhibiting key enzymes, leading to the accumulation or depletion of specific metabolites.
Comparaison Avec Des Composés Similaires
(S)-Alanyl-(S)-1-aminoethylphosphonic acid: Differing only in the configuration of the aminoethylphosphonic acid moiety.
®-Alanyl-®-1-aminoethylphosphonic acid: Differing in the configuration of both the alanyl and aminoethylphosphonic acid moieties.
®-Alanyl-(S)-1-aminoethylphosphonic acid: Differing in the configuration of the alanyl moiety.
Uniqueness: (S)-Alanyl-®-1-aminoethylphosphonic acid is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its stereoisomers. This uniqueness makes it a valuable compound for studying stereochemistry-related effects in biological systems and for developing stereospecific drugs and materials.
Propriétés
Formule moléculaire |
C5H13N2O4P |
|---|---|
Poids moléculaire |
196.14 g/mol |
Nom IUPAC |
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid |
InChI |
InChI=1S/C5H13N2O4P/c1-3(6)5(8)11-12(9,10)4(2)7/h3-4H,6-7H2,1-2H3,(H,9,10)/t3-,4-/m0/s1 |
Clé InChI |
LPSTZUQOCPPUIA-IMJSIDKUSA-N |
SMILES isomérique |
C[C@@H](C(=O)OP(=O)([C@@H](C)N)O)N |
SMILES canonique |
CC(C(=O)OP(=O)(C(C)N)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


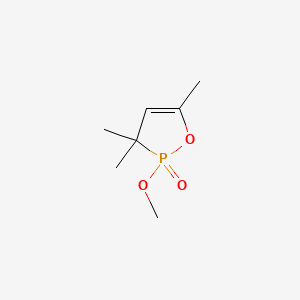

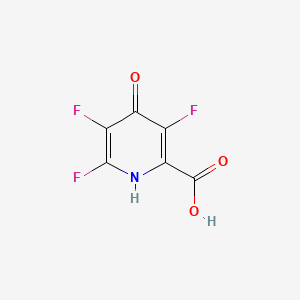
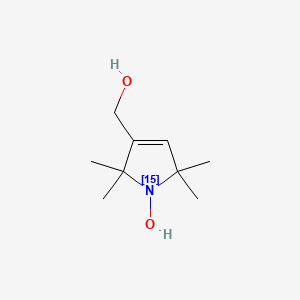
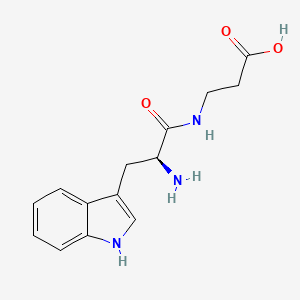
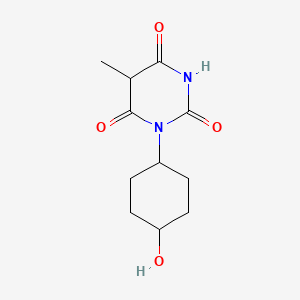

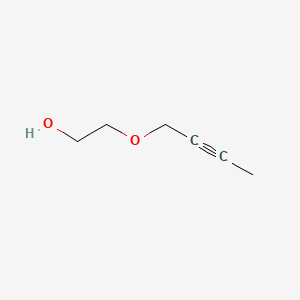
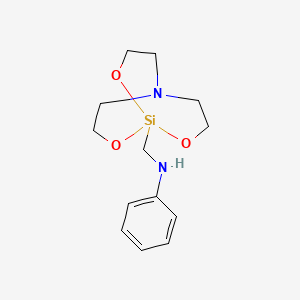

![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)
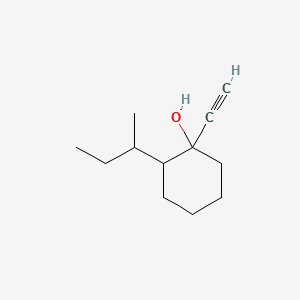
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)
